6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, with a methyl group at the 6-position and a nitro group at the 3-position. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine typically involves multi-step organic reactions. One common method involves the nitration of 6-methyl-1H-pyrrolo[3,2-b]pyridine using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 3-position.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid or other oxidized forms using strong oxidizing agents.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Potassium permanganate, chromium trioxide.
Major Products Formed
Reduction: 6-Methyl-3-amino-1H-pyrrolo[3,2-b]pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 6-Carboxy-3-nitro-1H-pyrrolo[3,2-b]pyridine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes or receptors.
Industry: Used in the development of novel materials with unique electronic or optical properties.
Mechanism of Action
The biological activity of 6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is often attributed to its ability to interact with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The nitro group can play a crucial role in these interactions by forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
6-Methyl-1H-pyrrolo[3,2-b]pyridine: Lacks the nitro group, which may result in different biological activities.
3-Nitro-1H-pyrrolo[3,2-b]pyridine: Lacks the methyl group, which can affect its chemical reactivity and biological properties.
6-Methyl-3-amino-1H-pyrrolo[3,2-b]pyridine: The amino group can significantly alter its chemical behavior and biological activity compared to the nitro group.
Uniqueness
6-Methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine is unique due to the presence of both a methyl and a nitro group, which can influence its electronic properties, reactivity, and interactions with biological targets. This combination of functional groups makes it a valuable compound for various research applications.
Properties
IUPAC Name |
6-methyl-3-nitro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c1-5-2-6-8(10-3-5)7(4-9-6)11(12)13/h2-4,9H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXKUIREFEJGY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(=CN2)[N+](=O)[O-])N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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